![molecular formula C18H13N7O B2865114 8-phenyl-3-(phenylamino)-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one CAS No. 1171808-98-2](/img/structure/B2865114.png)
8-phenyl-3-(phenylamino)-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-phenyl-3-(phenylamino)-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one is a useful research compound. Its molecular formula is C18H13N7O and its molecular weight is 343.35. The purity is usually 95%.
BenchChem offers high-quality 8-phenyl-3-(phenylamino)-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-phenyl-3-(phenylamino)-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis of novel derivatives of this compound, demonstrating their antimicrobial properties. For instance, Abu-Hashem and Gouda (2017) synthesized quinoline, chromene, pyrazole derivatives bearing the triazolopyrimidine moiety, evaluating their antimicrobial effectiveness. These compounds, including 8-phenyl-3-(phenylamino)-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one derivatives, showed promising results against various bacterial strains, indicating their potential as antimicrobial agents (Abu‐Hashem & Gouda, 2017).
Antifungal and Antitumor Activities
Further studies have been conducted on the synthesis of new derivatives and their biological evaluation, particularly focusing on antifungal and antitumor activities. Farag and Fahim (2019) explored the utility of enaminonitriles for synthesizing pyrazole and pyrimidine derivatives, including triazolo[4,3-a]pyrimidines. These compounds exhibited significant in vitro antitumor activity against specific cell lines, alongside antimicrobial and antioxidant activities, highlighting their potential in antitumor and antifungal applications (Farag & Fahim, 2019).
properties
IUPAC Name |
12-anilino-6-phenyl-1,5,6,8,10,11-hexazatricyclo[7.3.0.03,7]dodeca-3,7,9,11-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7O/c26-16-14-11-19-25(13-9-5-2-6-10-13)15(14)21-18-23-22-17(24(16)18)20-12-7-3-1-4-8-12/h1-11,19H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNALUDEXYPPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C3N2C(=O)C4=CNN(C4=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-phenyl-3-(phenylamino)-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

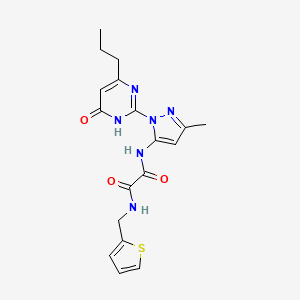
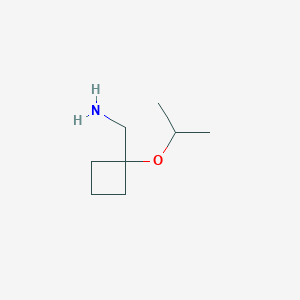
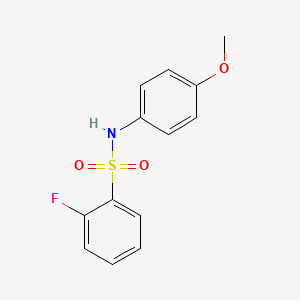
![tert-butyl N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}phenyl)carbamate](/img/structure/B2865038.png)
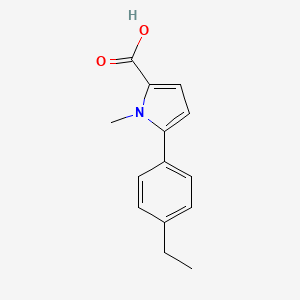
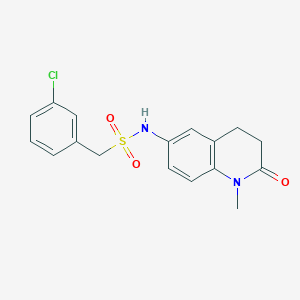
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2865041.png)
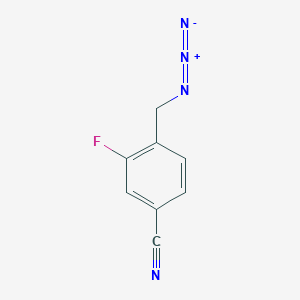
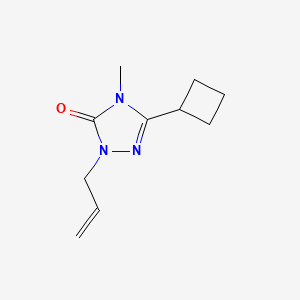
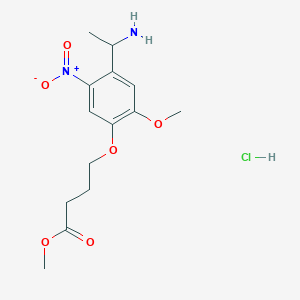
![1-(3-chlorophenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2865048.png)
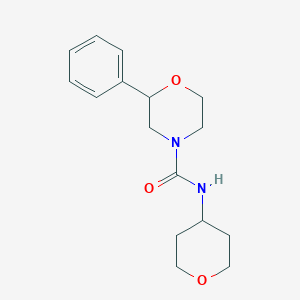
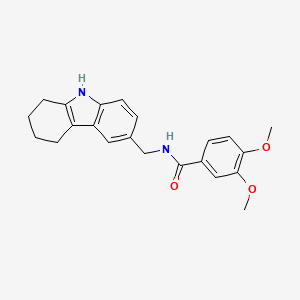
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2865054.png)